An In-depth Technical Guide to 2-Chloro-5-iodopyridine: Properties, Reactivity, and Applications
An In-depth Technical Guide to 2-Chloro-5-iodopyridine: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-iodopyridine is a halogenated pyridine (B92270) derivative of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both a chloro and an iodo group on the pyridine ring, provides multiple reactive sites for functionalization. This guide offers a comprehensive overview of the physical and chemical properties, spectral data, reactivity, and key applications of 2-Chloro-5-iodopyridine, with a focus on its role as a versatile building block in the development of novel therapeutic agents and other advanced materials. Detailed experimental protocols for common cross-coupling reactions and safety information are also provided to facilitate its effective and safe use in a laboratory setting.
Core Physical and Chemical Properties
2-Chloro-5-iodopyridine is a solid at room temperature, appearing as pale yellow to orange or pale brown crystals or powder.[1][2] It is generally insoluble in water but soluble in various organic solvents.[3]
Table 1: Physical and Chemical Properties of 2-Chloro-5-iodopyridine
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃ClIN | [3][4] |
| Molecular Weight | 239.44 g/mol | [3][4] |
| CAS Number | 69045-79-0 | [3][4] |
| Appearance | Pale yellow to orange to pale brown crystals or powder | [1][2] |
| Melting Point | 95-98 °C | [3][4][5] |
| Boiling Point | 253.2 ± 20.0 °C at 760 mmHg | [3] |
| Density | 2.1 ± 0.1 g/cm³ | [3] |
| LogP | 2.40 | [3] |
| Water Solubility | Insoluble | [3] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [3] |
| Refractive Index | 1.642 | [3] |
Spectral Data
The structural features of 2-Chloro-5-iodopyridine can be confirmed through various spectroscopic techniques.
Table 2: Summary of Spectral Data for 2-Chloro-5-iodopyridine
| Technique | Key Features | Reference(s) |
| ¹H NMR | Spectra available for viewing. | [6] |
| ¹³C NMR | Spectra available for viewing. | [7] |
| FTIR (ATR) | Spectra available for viewing. | [1][6] |
| Mass Spectrometry (GC-MS) | Exact Mass: 238.899857 | [3] |
| Raman | Spectra available for viewing. | [6] |
Reactivity and Synthetic Applications
2-Chloro-5-iodopyridine is a versatile intermediate in organic synthesis, primarily due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position.[8]
This compound is a key building block in the synthesis of numerous biologically active molecules. It has been utilized in the multi-step synthesis of (±)-epibatidine, a potent analgesic, and in the preparation of selective phosphodiesterase type 5 (PDE-V) inhibitors.[5][9] Furthermore, it serves as an intermediate in the synthesis of protein kinase ERK2 inhibitors.[10] Its broad utility makes it a valuable reagent in the pharmaceutical and agrochemical industries.[8]
Common reactions involving 2-Chloro-5-iodopyridine include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with aryl or vinyl boronic acids.[5]
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes.[8][11]
-
Heck Coupling: For the synthesis of substituted alkenes.[5]
-
Negishi Cross-Coupling: For the synthesis of 5-substituted 2,2'-bipyridines.
-
Synthesis of Diaryliodonium Salts: Acting as a precursor for these versatile reagents.[5]
Below is a generalized workflow for the functionalization of 2-Chloro-5-iodopyridine.
Caption: General functionalization of 2-Chloro-5-iodopyridine.
Experimental Protocols
The following are generalized protocols for two of the most common and powerful cross-coupling reactions involving 2-Chloro-5-iodopyridine. Researchers should optimize conditions for their specific substrates.
Suzuki-Miyaura Coupling Protocol
This reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[12][13]
Materials:
-
2-Chloro-5-iodopyridine
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)[12]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.)[12]
-
Degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)[12]
Equipment:
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-Chloro-5-iodopyridine (1.0 equiv), the arylboronic acid, the base, and the palladium catalyst.[12][14]
-
Solvent Addition: Add the degassed solvent via syringe.[14]
-
Degassing: Further degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes or by using several freeze-pump-thaw cycles.[12]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-24 hours, monitoring progress by TLC or GC-MS.[12][14]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[14][15]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[14][15]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.[16]
Sonogashira Coupling Protocol
This reaction is highly effective for coupling terminal alkynes with aryl halides.[11][17]
Materials:
-
2-Chloro-5-iodopyridine
-
Terminal alkyne (1.1-1.5 equiv.)
-
Anhydrous solvent (e.g., THF, DMF)[15]
Equipment:
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Chloro-5-iodopyridine (1.0 equiv), the palladium catalyst, and copper(I) iodide.[15]
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne.[15][18]
-
Reaction: Stir the reaction mixture at the appropriate temperature. The reaction may proceed at room temperature but can be heated (typically 50-120 °C) to increase the rate. Monitor the reaction progress by TLC or LC-MS.[15]
-
Work-up: Upon completion, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine hydrochloride salt and other aqueous-soluble materials.[15]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[15]
Caption: Catalytic cycle of the Sonogashira cross-coupling.[11]
Safety and Handling
2-Chloro-5-iodopyridine is considered a hazardous substance and requires careful handling.
Table 3: Hazard and Precautionary Information
| Category | Information | Reference(s) |
| Signal Word | Warning | [3][4][19] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][4][19] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash face, hands and any exposed skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4][19] |
| Personal Protective Equipment (PPE) | Dust mask (type N95, US), chemical safety goggles, protective gloves. | [3][4] |
| Storage | Store in a well-ventilated, cool, dry place. Keep container tightly closed. | [19][20] |
| Incompatible Materials | Strong oxidizing agents. | [19][21] |
Conclusion
2-Chloro-5-iodopyridine is a highly valuable and versatile building block for organic synthesis. Its well-defined reactivity allows for selective functionalization, making it an essential intermediate in the construction of complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and handling procedures is crucial for its safe and effective application in research and development. The protocols and data presented in this guide aim to provide a solid foundation for scientists and researchers working with this important compound.
References
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- 10. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
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- 17. Sonogashira Coupling [organic-chemistry.org]
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